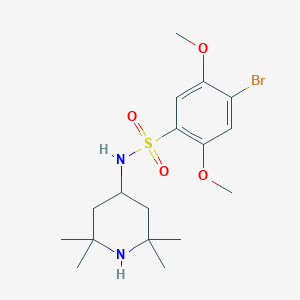![molecular formula C14H14ClNO2S B225056 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine, also known as NCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCS-1 is a sulfonamide-based compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine modulates calcium signaling by binding to and regulating the activity of several calcium-binding proteins such as calmodulin and S100 proteins. This compound has been shown to enhance the activity of the plasma membrane calcium ATPase, which regulates calcium extrusion from the cell. This compound also regulates the activity of several ion channels that are involved in calcium signaling.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes such as neurotransmitter release, synaptic plasticity, and cell proliferation. In neurons, this compound enhances the release of neurotransmitters such as glutamate and dopamine. This compound has also been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity. In cancer cells, this compound promotes cell proliferation and survival by activating the PI3K/Akt signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has several advantages for lab experiments such as its high potency and selectivity for calcium-binding proteins. This compound is also stable and can be easily synthesized using different methods. However, this compound has some limitations such as its hydrophobic nature, which can affect its solubility in aqueous solutions. This compound can also bind to other proteins such as annexin A2, which can affect its specificity for calcium-binding proteins.
Zukünftige Richtungen
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has several potential future directions such as the development of this compound modulators for the treatment of neurological and psychiatric disorders. This compound modulators can be used to enhance neurotransmitter release and synaptic plasticity in neurons, which can improve cognitive function and memory. This compound modulators can also be used to treat cancer by inhibiting the activity of this compound and the PI3K/Akt signaling pathway. Another potential future direction is the development of this compound biosensors for the detection of calcium ions in cells. This compound biosensors can be used to study calcium signaling in real-time and can be applied in drug discovery and neuroscience research.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. This compound modulates calcium signaling by binding to and regulating the activity of several calcium-binding proteins. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions such as the development of this compound modulators and biosensors. This compound has the potential to improve our understanding of calcium signaling and to develop new treatments for neurological and psychiatric disorders and cancer.
Synthesemethoden
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine can be synthesized using different methods, including the reaction of 4-chloro-1-naphthalenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloro-1-naphthalenesulfonamide with pyrrolidine in the presence of a catalyst such as copper(II) sulfate. The purity of this compound can be improved using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate calcium signaling in neurons, which is essential for neurotransmitter release and synaptic plasticity. In cancer research, this compound has been identified as a potential target for the development of anti-cancer drugs. In drug discovery, this compound has been used as a tool compound to study the structure-activity relationship of sulfonamide-based compounds.
Eigenschaften
Molekularformel |
C14H14ClNO2S |
|---|---|
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
1-(4-chloronaphthalen-1-yl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H14ClNO2S/c15-13-7-8-14(12-6-2-1-5-11(12)13)19(17,18)16-9-3-4-10-16/h1-2,5-8H,3-4,9-10H2 |
InChI-Schlüssel |
FPFZRYPVIPRVLO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Löslichkeit |
0.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)







